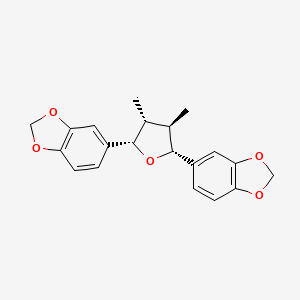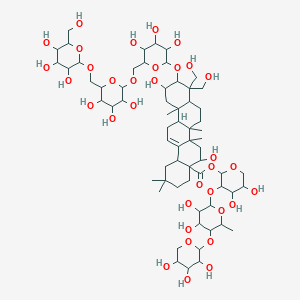
Rel-(8r,8'r)-dimethyl-(7s,7'r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of methylenedioxyphenyl groups and a tetrahydrofuran ring, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of methylenedioxyphenyl groups. Common synthetic routes may include:
Formation of Tetrahydrofuran Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Methylenedioxyphenyl Groups: This can be achieved through various methods, such as Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
Rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antioxidant, or enzyme inhibition properties.
Medicine: Research may explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: It can be used in the development of new materials, such as polymers or advanced composites.
Mécanisme D'action
The mechanism by which Rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but they often include key biochemical processes like signal transduction or metabolic regulation.
Comparaison Avec Des Composés Similaires
Rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan can be compared with other similar compounds, such as:
Lignans: These are a group of natural compounds with similar structural features, often found in plants and known for their antioxidant properties.
Phenylpropanoids: These compounds share the methylenedioxyphenyl group and are involved in various biological activities.
Epoxylignans: These are structurally related compounds with epoxide groups, which can exhibit different reactivity and biological effects.
The uniqueness of Rel-(8r,8’r)-dimethyl-(7s,7’r)-bis(3,4-methylenedioxyphenyl)tetrahydro-furan lies in its specific combination of structural elements, which can lead to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H20O5 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
5-[(2R,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12-,19-,20+/m1/s1 |
Clé InChI |
QFUXQRHAJWXPGP-MWRFHTASSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
SMILES canonique |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4S,5R)-2-[[(2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B10818150.png)
![[4-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10818151.png)

![(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B10818169.png)
![(2S,3R,5R,9R,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B10818172.png)
![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818175.png)
![Ginkgolide K [WHO-DD]](/img/structure/B10818180.png)

![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B10818192.png)
![[(3aR,4S,6Z,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10818204.png)
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(2-hydroxypropyl)-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10818220.png)
![[(1R,2S,3S,4S,5S,6R,8S,10S,13S,16R,17R,18S)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10818227.png)
![(5R,9R,10R,13R,14R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B10818232.png)
